1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine
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Overview
Description
1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-chloro-3-fluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
The synthesis of 1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the 4-chloro-3-fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a halogenated pyrrolidine reacts with a 4-chloro-3-fluorobenzene derivative.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but can include various functionalized derivatives of the original compound .
Scientific Research Applications
1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to biological effects . The presence of the 4-chloro-3-fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the Boc group can protect the nitrogen atom and influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(4-chlorophenyl)pyrrolidine: This compound lacks the fluorine atom, which can influence its chemical reactivity and biological activity.
1-Boc-3-(4-fluorophenyl)pyrrolidine: This compound lacks the chlorine atom, which can also influence its properties and applications.
1-Boc-3-phenylpyrrolidine: This compound lacks both the chlorine and fluorine atoms, making it less reactive and potentially less selective in its biological interactions.
The unique combination of the 4-chloro-3-fluorophenyl group and the Boc-protected pyrrolidine ring in this compound gives it distinct properties and makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C15H19ClFNO2 |
---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
tert-butyl 3-(4-chloro-3-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19ClFNO2/c1-15(2,3)20-14(19)18-7-6-11(9-18)10-4-5-12(16)13(17)8-10/h4-5,8,11H,6-7,9H2,1-3H3 |
InChI Key |
IFIMDMVBRYBGKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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